molecular formula C13H19BrO2 B13641184 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene

Cat. No.: B13641184
M. Wt: 287.19 g/mol
InChI Key: UIWIFOMHHVOMQH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a bromoethyl group and an ethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromo-1-(2-ethoxyethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The ethoxyethoxy group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-ethoxyethane
  • 2-Bromoethyl ethyl ether

Uniqueness

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-3-methylbenzene is unique due to the presence of both a bromoethyl group and an ethoxyethoxy group on the benzene ring

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-3-methylbenzene

InChI

InChI=1S/C13H19BrO2/c1-3-15-7-8-16-13(10-14)12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3

InChI Key

UIWIFOMHHVOMQH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(CBr)C1=CC=CC(=C1)C

Origin of Product

United States

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